molecular formula C11H14N2 B8302713 N-(3-Cyanopropyl)-N-methylaniline

N-(3-Cyanopropyl)-N-methylaniline

Cat. No. B8302713
M. Wt: 174.24 g/mol
InChI Key: GSINROBTHVSCHI-UHFFFAOYSA-N
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Patent
US05532171

Procedure details

Lithium aluminium hydride (2 g) was added to dry ether (50 ml) in a stream of nitrogen, and a solution of N-(3-cyanopropyl)-N-methylaniline (9 g) in dry ether (10 ml) was added dropwise. The mixture was stirred for 1 hour and then heated under reflux for 2 hours. After decomposition of the excess reducing agent with ethyl acetate, the organic layer was washed with water, dried over anhydrous sodium sulfate and concentrated to obtain the desired compound (9.8 g) as colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([CH2:9][CH2:10][CH2:11][N:12]([CH3:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)#[N:8].C(OCC)(=O)C>CCOCC>[NH2:8][CH2:7][CH2:9][CH2:10][CH2:11][N:12]([CH3:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C(#N)CCCN(C1=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCCCCN(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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